molecular formula C13H24O5 B13898058 Rel-tert-butyl 2-((4S,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate

Rel-tert-butyl 2-((4S,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate

Cat. No.: B13898058
M. Wt: 260.33 g/mol
InChI Key: CFRUAOXMCVQMFP-UWVGGRQHSA-N
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Description

(4S,6R)-6-Hydroxymethyl-2,2-dimethyl-1,3-dioxane-4-acetic Acid 1,1-Dimethylethyl Ester is a complex organic compound with a unique structure that includes a dioxane ring, hydroxymethyl group, and acetic acid ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,6R)-6-Hydroxymethyl-2,2-dimethyl-1,3-dioxane-4-acetic Acid 1,1-Dimethylethyl Ester typically involves multiple steps. One common method starts with the preparation of the dioxane ring, followed by the introduction of the hydroxymethyl group and the acetic acid ester. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(4S,6R)-6-Hydroxymethyl-2,2-dimethyl-1,3-dioxane-4-acetic Acid 1,1-Dimethylethyl Ester can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The dioxane ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids, while reduction of the ester group can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (4S,6R)-6-Hydroxymethyl-2,2-dimethyl-1,3-dioxane-4-acetic Acid 1,1-Dimethylethyl Ester is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound is studied for its potential role in biochemical pathways. Its ability to undergo various chemical transformations makes it a useful tool for probing enzyme mechanisms and studying metabolic processes.

Medicine

In medicine, (4S,6R)-6-Hydroxymethyl-2,2-dimethyl-1,3-dioxane-4-acetic Acid 1,1-Dimethylethyl Ester is investigated for its potential therapeutic applications. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, this compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it a valuable intermediate in the manufacture of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of (4S,6R)-6-Hydroxymethyl-2,2-dimethyl-1,3-dioxane-4-acetic Acid 1,1-Dimethylethyl Ester involves its interaction with specific molecular targets. The hydroxymethyl and ester groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The dioxane ring provides a rigid framework that can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dioxane derivatives and esters with hydroxymethyl groups. Examples include:

  • 1,3-Dioxane-4-acetic Acid Esters
  • Hydroxymethyl-2,2-dimethyl-1,3-dioxane Derivatives

Uniqueness

What sets (4S,6R)-6-Hydroxymethyl-2,2-dimethyl-1,3-dioxane-4-acetic Acid 1,1-Dimethylethyl Ester apart is its specific stereochemistry and combination of functional groups. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile and valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C13H24O5

Molecular Weight

260.33 g/mol

IUPAC Name

tert-butyl 2-[(4S,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate

InChI

InChI=1S/C13H24O5/c1-12(2,3)18-11(15)7-9-6-10(8-14)17-13(4,5)16-9/h9-10,14H,6-8H2,1-5H3/t9-,10-/m0/s1

InChI Key

CFRUAOXMCVQMFP-UWVGGRQHSA-N

Isomeric SMILES

CC1(O[C@@H](C[C@H](O1)CO)CC(=O)OC(C)(C)C)C

Canonical SMILES

CC1(OC(CC(O1)CO)CC(=O)OC(C)(C)C)C

Origin of Product

United States

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